molecular formula C18H23NO3 B12122193 8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

Cat. No.: B12122193
M. Wt: 301.4 g/mol
InChI Key: VCESACDANOPIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8’-ethyl-4’,4’,6’-trimethyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system. The presence of multiple functional groups, including ethyl, methyl, and dioxolane, contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 8’-ethyl-4’,4’,6’-trimethyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves several steps, typically starting with the preparation of the core pyrroloquinoline structure. This can be achieved through a series of cyclization reactions, followed by the introduction of the spiro dioxolane moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

8’-ethyl-4’,4’,6’-trimethyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved. For instance, oxidation may lead to the formation of quinoline derivatives, while reduction can yield dihydroquinoline compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIndustrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 8’-ethyl-4’,4’,6’-trimethyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds to 8’-ethyl-4’,4’,6’-trimethyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one include other spiro compounds with different substituents. These compounds share a similar core structure but differ in the functional groups attached to the spiro system. The uniqueness of 8’-ethyl-4’,4’,6’-trimethyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one lies in its specific combination of ethyl, methyl, and dioxolane groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

6'-ethyl-9',11',11'-trimethylspiro[1,3-dioxolane-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2'-one

InChI

InChI=1S/C18H23NO3/c1-5-12-8-13-11(2)10-17(3,4)19-15(13)14(9-12)18(16(19)20)21-6-7-22-18/h8-9,11H,5-7,10H2,1-4H3

InChI Key

VCESACDANOPIQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C4(C(=O)N3C(CC2C)(C)C)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.